molecular formula C20H17NO3S B2413064 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one CAS No. 301159-80-8

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one

Cat. No.: B2413064
CAS No.: 301159-80-8
M. Wt: 351.42
InChI Key: AVTKYJJZVLWBKB-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with benzothiazoles can also vary depending on the specific compound. It’s important to refer to the Safety Data Sheets (SDS) for specific information .

Future Directions

Benzothiazoles continue to attract interest due to their high biological and pharmacological activity. Future research will likely focus on developing new synthetic processes and exploring their potential uses in various fields .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole moiety.

    Cyclization: Cyclization reactions can be facilitated by catalysts like piperidine.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-4-12-9-13-16(10-15(12)23-3)24-11(2)18(19(13)22)20-21-14-7-5-6-8-17(14)25-20/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTKYJJZVLWBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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